Methyl 4-nitrobutanoate
CAS No.: 13013-02-0
Cat. No.: VC21147750
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13013-02-0 |
---|---|
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | methyl 4-nitrobutanoate |
Standard InChI | InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3 |
Standard InChI Key | UBSPKGKFFQKZJB-UHFFFAOYSA-N |
SMILES | COC(=O)CCC[N+](=O)[O-] |
Canonical SMILES | COC(=O)CCC[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Methyl 4-nitrobutanoate is characterized by its bifunctional nature, featuring both an ester group and a nitro group that provide distinct reactivity patterns. The presence of these functional groups makes it a valuable synthon in organic chemistry. The compound exists as a stable substance under normal laboratory conditions and can be handled using standard laboratory safety protocols for nitro compounds.
Structural Properties
The molecule consists of a butanoate chain with a nitro group (-NO2) at the C-4 position and a methyl ester group. This unique arrangement enables it to participate in various chemical transformations. The structure can be visualized as a linear carbon backbone with functional groups at opposite ends, providing reactive sites for further chemical modifications.
Table 1: Physical and Chemical Properties of Methyl 4-nitrobutanoate
Property | Value |
---|---|
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
CAS Number | 13013-02-0 |
Appearance | Colorless to pale yellow liquid |
Functional Groups | Methyl ester, nitro group |
Solubility | Soluble in organic solvents (methanol, dichloromethane) |
Synthesis Methods
Michael Addition Approach
The primary method for synthesizing methyl 4-nitrobutanoate involves a Michael addition reaction between nitromethane and methyl acrylate. This approach represents a straightforward and efficient synthetic route. In a typical procedure, the reaction is catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and can be carried out under conventional heating or microwave irradiation .
The Michael addition of nitromethane to methyl acrylate produces methyl 4-nitrobutanoate as the major product, though side reactions can occur. When performed under microwave irradiation, the reaction time is significantly reduced compared to conventional heating methods . The reaction typically yields the desired product in moderate to good yields, with the possibility of forming a double 1,4-addition product as a minor component.
Optimization of Synthesis Conditions
Research has shown that careful control of reaction conditions is crucial for maximizing the yield of methyl 4-nitrobutanoate. When the Michael addition of nitromethane to methyl acrylate was conducted under optimized conditions, TLC analysis revealed two products, with methyl 4-nitrobutanoate being the major component . After purification by column chromatography, the desired product was obtained in yields of approximately 69%, while the double addition product was isolated in about 10% yield .
Table 2: Synthesis Conditions for Methyl 4-nitrobutanoate Production
Parameter | Conventional Heating | Microwave Irradiation |
---|---|---|
Catalyst | DBU (0.1-0.2 eq) | DBU (0.1 eq) |
Solvent | Nitromethane (excess) | Nitromethane (excess) |
Reaction Time | Several hours | 5-30 minutes |
Temperature | Room temperature to 60°C | Variable power settings |
Yield | Moderate | Moderate to good |
Side Products | Double addition product | Double addition product |
Chemical Reactions and Transformations
Reactivity Patterns
Methyl 4-nitrobutanoate demonstrates versatile reactivity due to its two functional groups. The nitro group can undergo reduction, while the ester moiety is susceptible to nucleophilic substitutions and hydrolysis. These transformation possibilities make the compound valuable in multi-step organic synthesis. The reactivity of methyl 4-nitrobutanoate allows for selective modifications of either functional group depending on the reagents and conditions employed.
Nitro-Mannich/Lactamisation Cascade Reactions
One of the most significant applications of methyl 4-nitrobutanoate is in nitro-Mannich/lactamisation cascade reactions. This cascade process results in the stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles . The condensation of methyl 4-nitrobutanoate in these cascades provides an efficient route to complex nitrogen-containing heterocycles, which are prevalent structural motifs in pharmaceutical compounds and natural products.
The nitro-Mannich/lactamisation cascade represents a powerful synthetic strategy that combines multiple bond-forming events in a single operation. This approach is particularly valuable for constructing complex molecular architectures with controlled stereochemistry . The application of methyl 4-nitrobutanoate in these cascades has been reported in scientific literature, highlighting its importance in contemporary organic synthesis.
Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
Methyl 4-nitrobutanoate serves as a versatile building block in organic synthesis due to its bifunctional nature. The compound participates in various chemical reactions including nitroaldol condensations and Michael additions, facilitating the creation of more complex structures. Its use in organic synthesis extends to the preparation of pharmaceutically relevant compounds and natural products.
The first examples of utilizing methyl 4-nitrobutanoate in a nitro-Mannich/lactamisation cascade were reported in the mid-1970s by Mühlstädt and Jain independently . Since then, the synthetic utility of this compound has been continuously explored and expanded upon, demonstrating its enduring relevance in the field of organic chemistry. Modern applications include its integration into multi-component, one-pot reactions that rapidly generate molecular complexity.
Synthesis of Pharmaceutical Intermediates
Methyl 4-nitrobutanoate has proven valuable in pharmaceutical synthesis. The compound's participation in nitro-Mannich/lactamisation cascades has been utilized in the synthesis of paroxetine, a widely prescribed antidepressant medication . Additionally, it has contributed to the construction of complex polycyclic alkaloid structures and as a key step in the total synthesis of natural products like nakadomarin A .
These applications demonstrate the practical utility of methyl 4-nitrobutanoate beyond academic interest, highlighting its role in developing therapeutically important compounds. The ability to generate complex nitrogen-containing heterocycles through cascade reactions involving methyl 4-nitrobutanoate provides efficient access to scaffolds of medicinal relevance.
Recent Research Developments
Microwave-Assisted Synthesis
Recent advancements in the synthesis of methyl 4-nitrobutanoate include the application of microwave irradiation to accelerate the Michael addition process. Research has shown that microwave-assisted synthesis can dramatically reduce reaction times from days to minutes while maintaining or improving yields . This approach represents a significant improvement in the preparation of methyl 4-nitrobutanoate, making it more accessible for research and development purposes.
Studies have examined the effects of different bases, reaction times, and equivalents of reagents under microwave conditions to optimize the production of methyl 4-nitrobutanoate. For instance, when tetramethylguanidine (TMG) was used as a base under microwave irradiation, a favorable product distribution was observed compared to conventional heating methods . These findings suggest that microwave effects play a significant role in determining the outcome of the Michael addition reaction.
Enantioselective Transformations
Recent research has explored the integration of methyl 4-nitrobutanoate in enantioselective transformations. In particular, the compound has been used in four-component one-pot reactions combining an enantioselective organocatalytic Michael addition with a diastereoselective nitro-Mannich/lactamisation cascade . This approach has enabled the synthesis of highly enantioenriched substituted 5-nitropiperidin-2-ones, which can be further transformed into complex alkaloid structures.
The development of these enantioselective methods represents a significant advancement in the application of methyl 4-nitrobutanoate in organic synthesis. The ability to control stereochemistry during cascade reactions opens up new possibilities for the preparation of chiral compounds with defined three-dimensional structures, which is particularly important in pharmaceutical development.
Table 3: Applications of Methyl 4-nitrobutanoate in Organic Synthesis
Application | Products | Significance |
---|---|---|
Nitro-Mannich/Lactamisation | 5-nitropiperidin-2-ones | Building blocks for pharmaceuticals |
Enantioselective Cascades | Chiral heterocycles | Stereocontrolled synthesis |
Pharmaceutical Synthesis | Paroxetine, alkaloid structures | Medicinal compounds |
Natural Product Synthesis | Components of nakadomarin A | Complex molecule construction |
Comparative Study with Related Compounds
Structural Analogues
Methyl 4-nitrobutanoate belongs to a family of nitro-containing esters that includes compounds like methyl 4-nitrobenzoate and methyl 3-methyl-4-nitrobenzoate. While these compounds share certain functional groups, their chemical behaviors differ significantly due to structural variations. Unlike the aromatic methyl 4-nitrobenzoate, methyl 4-nitrobutanoate features an aliphatic backbone that imparts distinct reactivity patterns and applications in synthesis.
The positioning of the nitro group in methyl 4-nitrobutanoate at the terminal carbon of an aliphatic chain differentiates it from compounds like methyl 2-methyl-4-nitrobutanoate, which contains additional substitution. These structural differences influence reaction rates, selectivity, and the types of transformations each compound can undergo, highlighting the unique properties of methyl 4-nitrobutanoate in chemical synthesis.
Reactivity Comparison
When comparing the reactivity of methyl 4-nitrobutanoate with related compounds, notable differences emerge. The Michael addition of nitromethane to different acrylates produces distinct outcomes. For instance, the reaction with methyl methacrylate (as opposed to methyl acrylate) yields methyl 2-methyl-4-nitrobutanoate, introducing an additional methyl group that affects subsequent transformations .
These reactivity differences underline the importance of selecting the appropriate nitro ester for specific synthetic applications. The unique combination of functional groups in methyl 4-nitrobutanoate makes it particularly suited for certain cascade reactions and heterocycle formations, distinguishing it from structurally similar compounds in the field of organic synthesis.
Future Research Directions
Expanding Synthetic Applications
Future research on methyl 4-nitrobutanoate is likely to focus on expanding its applications in complex molecule synthesis. The development of new cascade reactions that leverage the bifunctional nature of this compound could provide access to previously unexplored chemical space. Additionally, further optimization of existing synthetic pathways could improve yields and stereoselectivity, enhancing the utility of methyl 4-nitrobutanoate in organic synthesis.
Researchers have indicated that ongoing work in this area continues to explore novel applications of the nitro-Mannich/lactamisation methodology. As stated in scientific literature, "Further development is ongoing in our laboratory and the results will be disclosed in due course" . This suggests that the full potential of methyl 4-nitrobutanoate in synthetic chemistry has yet to be realized, with new discoveries anticipated in the coming years.
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